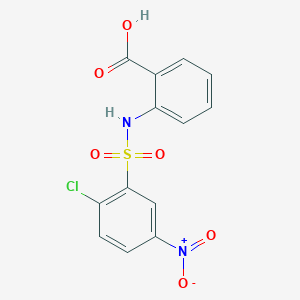![molecular formula C9H17ClN4O B2459590 4-Azido-1-oxa-9-azaspiro[5.5]undecane hydrochloride CAS No. 2137548-06-0](/img/structure/B2459590.png)
4-Azido-1-oxa-9-azaspiro[5.5]undecane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azido-1-oxa-9-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds, such as this one, are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . This compound has shown significant potential in various scientific research applications, particularly in the field of antituberculosis activity .
Méthodes De Préparation
The synthesis of 4-Azido-1-oxa-9-azaspiro[5.5]undecane hydrochloride can be achieved through several synthetic routes. One common method involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step . Another approach involves the use of olefin metathesis reaction on a Grubbs catalyst, although this method is more complex and expensive .
Analyse Des Réactions Chimiques
4-Azido-1-oxa-9-azaspiro[5.5]undecane hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Grubbs catalyst for olefin metathesis and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with different substituents at position 4 of the spiro ring .
Applications De Recherche Scientifique
This compound has been extensively studied for its antituberculosis activity. It acts as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a promising target for the design of new antituberculosis drugs . Additionally, compounds containing the 1-oxa-9-azaspiro[5.5]undecane scaffold have shown diverse biological activities, including agonists of the free fatty acid receptor FFA1, inhibitors of soluble epoxide hydrolase, and various antibacterial agents . These properties make it valuable in medicinal chemistry and drug design.
Mécanisme D'action
The mechanism of action of 4-Azido-1-oxa-9-azaspiro[5.5]undecane hydrochloride involves its interaction with the MmpL3 protein of Mycobacterium tuberculosis . This protein is a member of the MmpL family of transporters required for the survival of the bacterium . By inhibiting this protein, the compound disrupts the transport processes essential for the bacterium’s survival, leading to its death .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Azido-1-oxa-9-azaspiro[5.5]undecane hydrochloride include other derivatives of the 1-oxa-9-azaspiro[5.5]undecane scaffold, such as 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane and its fluorinated derivatives . These compounds also exhibit high activity against antibiotic-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis . The uniqueness of this compound lies in its specific azido group, which may confer additional reactivity and biological activity compared to other derivatives .
Propriétés
IUPAC Name |
4-azido-1-oxa-9-azaspiro[5.5]undecane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.ClH/c10-13-12-8-1-6-14-9(7-8)2-4-11-5-3-9;/h8,11H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYIFPWLNXXFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)CC1N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
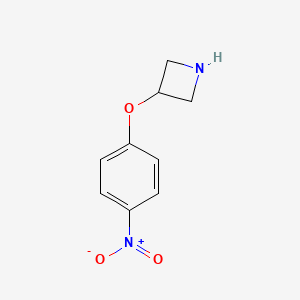
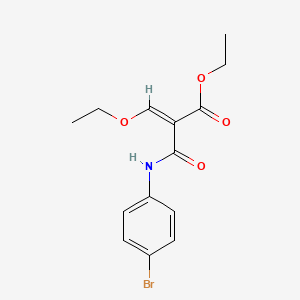
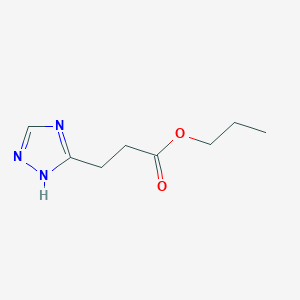
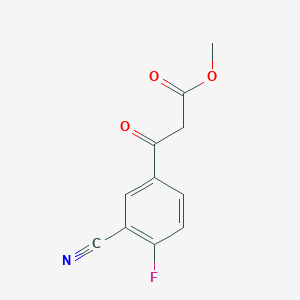
![2-(3-Hydroxypropyl)-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2459514.png)
![1-Cyclobutyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepane](/img/structure/B2459517.png)
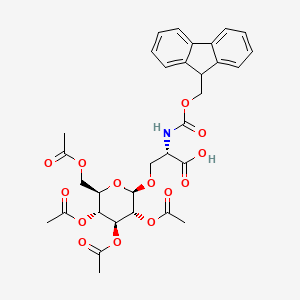
![2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2459521.png)
![(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B2459522.png)
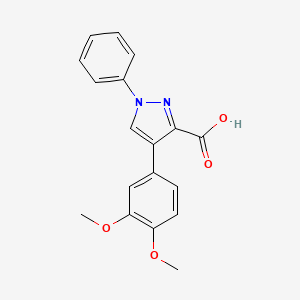
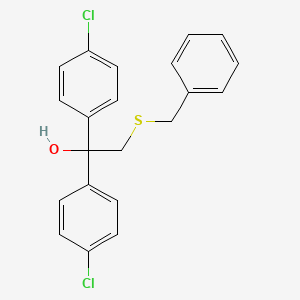
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2459528.png)
![N-(1-cyanocyclopentyl)-2-[ethyl({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)amino]acetamide](/img/structure/B2459529.png)
